1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with urea: The final step involves the reaction of the isoxazole derivative with a urea derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts, solvents, and specific temperature and pressure settings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with varying functional groups.
Scientific Research Applications
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclobutylcarbonyl)-4-[(5-methylisoxazol-4-yl)methyl]piperazine
- 1-(5-Methylisoxazol-4-yl)ethan-1-one
- 2-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)quinoline
Uniqueness
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to its combination of an isoxazole ring, a trifluoromethyl group, and a urea moiety. This structural arrangement imparts distinctive chemical properties and potential applications that may not be shared by similar compounds. For example, the trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for various research and industrial applications.
Properties
IUPAC Name |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-8-9(7-18-21-8)6-17-12(20)19-11-5-3-2-4-10(11)13(14,15)16/h2-5,7H,6H2,1H3,(H2,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXCSNLDYXEVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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